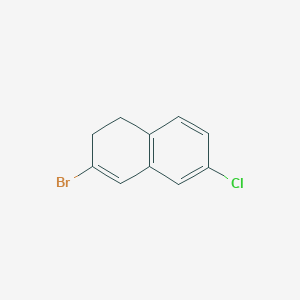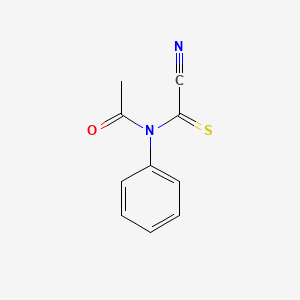
Acetamide,N-(cyanothioxomethyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(cyanothioxomethyl)-N-phenyl- is an organic compound with the molecular formula C10H8N2OS It is a derivative of acetamide, characterized by the presence of a cyanothioxomethyl group and a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(cyanothioxomethyl)-N-phenyl- typically involves the reaction of acetamide derivatives with appropriate reagents. . The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(cyanothioxomethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(cyanothioxomethyl)-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-(cyanothioxomethyl)-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyanothioxomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-methyl-: A simpler derivative with a methyl group instead of the cyanothioxomethyl group.
Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom, used as a solvent in organic synthesis.
N-Phenylacetamide: Similar structure but lacks the cyanothioxomethyl group.
Uniqueness
Acetamide, N-(cyanothioxomethyl)-N-phenyl- is unique due to the presence of both the cyanothioxomethyl and phenyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H8N2OS |
|---|---|
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
N-(cyanocarbothioyl)-N-phenylacetamide |
InChI |
InChI=1S/C10H8N2OS/c1-8(13)12(10(14)7-11)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI-Schlüssel |
GTJFAXUTATYNNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C(=S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



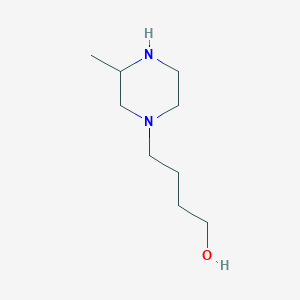
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
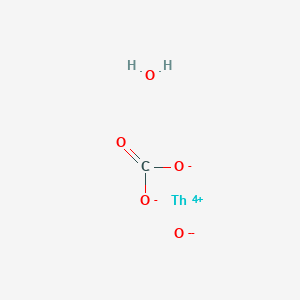
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
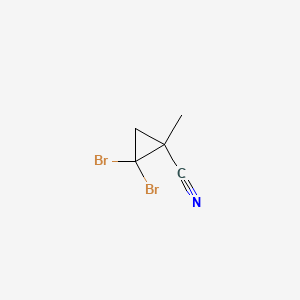
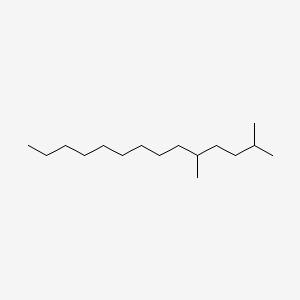
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
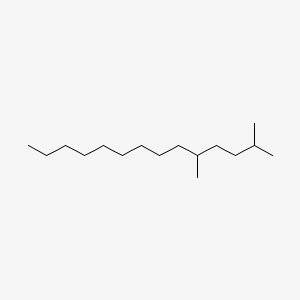
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
